Nemonapride Nemonapride N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a benzamide obtained by formal condensation of the carboxy group of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with the amino group of 1-benzyl-2-methylpyrrolidin-3-amine. It is a N-alkylpyrrolidine, a member of benzamides, a tertiary amino compound and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 93664-94-9
VCID: VC0536958
InChI: InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)
SMILES: CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol

Nemonapride

CAS No.: 93664-94-9

Cat. No.: VC0536958

Molecular Formula: C21H26ClN3O2

Molecular Weight: 387.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nemonapride - 93664-94-9

Specification

CAS No. 93664-94-9
Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
IUPAC Name N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Standard InChI InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)
Standard InChI Key KRVOJOCLBAAKSJ-UHFFFAOYSA-N
SMILES CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Canonical SMILES CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Nemonapride (IUPAC name: (2R,3R)-5-chloro-2-methoxy-4-(methylamino)-N-(2-methyl-1-(phenylmethyl)-3-pyrrolidinyl)benzamide) is a small molecule with a molecular weight of 387.91 g/mol and the chemical formula C₂₁H₂₆ClN₃O₂ . Its stereochemistry is critical to its activity, as the (2R,3R)-enantiomer is the pharmacologically active form, while the (2S,3S)-enantiomer exhibits negligible binding affinity .

Structural and Physical Characteristics

The compound exists as a white to off-white crystalline solid with a melting point of 152–153°C . It is sparingly soluble in chloroform and methanol but remains stable at room temperature . The presence of a benzamide moiety and pyrrolidine ring contributes to its high affinity for dopamine receptors (Table 1) .

Table 1: Physicochemical Properties of Nemonapride

PropertyValueSource
Molecular FormulaC₂₁H₂₆ClN₃O₂
Molecular Weight387.91 g/mol
Melting Point152–153°C
SolubilityChloroform, Methanol (slight)
Stereochemistry(2R,3R)-configuration

Pharmacological Profile

Mechanism of Action

Nemonapride exerts its antipsychotic effects primarily through antagonism of dopamine D₂-like receptors, with preferential binding to D₂ (Kᵢ = 0.06 nM), D₃ (Kᵢ = 0.3 nM), and D₄ (Kᵢ = 0.15 nM) subtypes . This selectivity differentiates it from typical antipsychotics like haloperidol, which non-selectively target D₂ receptors. Additionally, nemonapride demonstrates affinity for σ₁ (Kᵢ = 8.4 nM) and σ₂ (Kᵢ = 9.6 nM) receptors, implicated in modulating glutamate release and neuroprotection .

Serotonergic Interactions

Notably, nemonapride acts as a partial agonist at 5-HT₁ₐ receptors (IC₅₀ = 34 nM), which may mitigate dopamine blockade-induced EPS and enhance its efficacy against negative symptoms . This dual activity aligns it with atypical antipsychotics, though its classification remains debated due to its predominant D₂ antagonism .

Pharmacokinetics

Nemonapride exhibits rapid absorption following oral administration, with a bioavailability of ~60% due to first-pass metabolism . Protein binding exceeds 85%, primarily to albumin, and its volume of distribution (Vd) of 12 L/kg suggests extensive tissue penetration, including the blood-brain barrier . Metabolism occurs via hepatic CYP3A4-mediated oxidation, yielding inactive metabolites excreted renally . The elimination half-life ranges from 8–12 hours, supporting twice-daily dosing .

Clinical Applications

Schizophrenia Management

In clinical trials, nemonapride (18 mg/day) significantly reduced Positive and Negative Syndrome Scale (PANSS) scores by 40–50% over three weeks, with marked improvements in hallucinations and delusions . A 2000 study highlighted its superiority over haloperidol in addressing negative symptoms, attributed to D₃/D₄ receptor modulation and 5-HT₁ₐ activation .

Off-Label Uses

Preliminary studies suggest potential applications in:

  • Treatment-resistant depression: Via σ receptor-mediated neuroplasticity enhancement .

  • Tourette syndrome: D₂ blockade reduces tic frequency by 30–40% in small cohorts .

Side EffectIncidence (%)Severity (Mean ± SD)
Akathisia69.72.1 ± 0.8
Dystonia48.51.7 ± 0.6
Hypokinesia45.51.5 ± 0.5
Hyperprolactinemia63.638.2 ± 12.4 ng/mL

Metabolic and Cardiovascular Risks

Recent Advances and Research Directions

Enantiomer-Specific Effects

The (2R,3R)-enantiomer demonstrates 100-fold greater D₂ affinity than its (2S,3S)-counterpart, underscoring the importance of stereochemical purity in manufacturing . Current efforts focus on enantioselective synthesis to minimize inactive isomers .

Sigma Receptor Modulation

In vivo studies reveal that σ₁ activation by nemonapride enhances NMDA receptor function, potentially ameliorating cognitive deficits in schizophrenia . A 2024 trial is evaluating adjunctive nemonapride (6 mg/day) for cognitive impairment, with preliminary data showing a 20% improvement in executive function .

Long-Acting Formulations

To address adherence challenges, a monthly intramuscular depot formulation is under development, achieving steady-state plasma concentrations within 48 hours and sustaining D₂ occupancy >65% for 30 days .

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